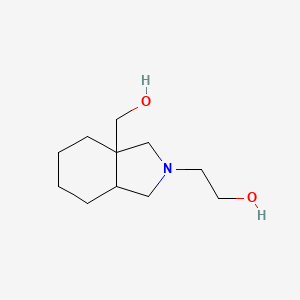
2-(3a-(hidroximetil)octahidro-2H-isoindol-2-il)etan-1-ol
Descripción general
Descripción
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol is a chemical compound with immense potential in scientific research. It is often used as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C11H21NO2 and it has a molecular weight of 199.29 g/mol . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Pruebas farmacéuticas
2-(3a-(Hidroximetil)octahidro-2H-isoindol-2-il)etan-1-ol: se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad . Su pureza e integridad estructural son cruciales para garantizar resultados precisos en el desarrollo de fármacos y los procesos de control de calidad.
Química medicinal
En química medicinal, las características estructurales de este compuesto se pueden explorar por su posible bioactividad. Su grupo hidroximetilo podría ser un sitio para modificaciones químicas adicionales, lo que lleva a la síntesis de nuevas moléculas con posibles efectos terapéuticos .
Biotecnología
El compuesto encuentra aplicaciones en la investigación biotecnológica, particularmente en el desarrollo de nuevas moléculas bioactivas. Su estructura compleja puede servir como un andamiaje para diseñar nuevos compuestos que pueden interactuar con los sistemas biológicos de formas específicas .
Ciencia de materiales
En ciencia de materiales, la estructura química única del compuesto podría investigarse para la síntesis de nuevos materiales poliméricos o recubrimientos. Su capacidad para formar enlaces estables podría contribuir al desarrollo de materiales con propiedades mejoradas .
Ciencia ambiental
Este compuesto podría estudiarse por su impacto ambiental, particularmente en términos de biodegradabilidad y toxicidad. Comprender su comportamiento en diferentes condiciones ambientales puede informar prácticas más seguras en su manejo y eliminación .
Agricultura
Las aplicaciones del compuesto en agricultura podrían involucrar la investigación sobre sus efectos en el crecimiento de las plantas y la salud del suelo. Sus propiedades químicas podrían influir en la absorción de nutrientes o actuar como precursor de agroquímicos .
Química analítica
Los químicos analíticos podrían usar This compound como estándar para calibrar instrumentos o desarrollar nuevos métodos analíticos. Su estructura bien definida lo hace adecuado para tales aplicaciones .
Síntesis química
Finalmente, en la síntesis química, este compuesto puede ser un intermedio o reactivo valioso. Su naturaleza multifuncional permite una variedad de reacciones químicas, lo que puede conducir a la creación de una amplia gama de derivados .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-6-5-12-7-10-3-1-2-4-11(10,8-12)9-14/h10,13-14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRHCSZXCXIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


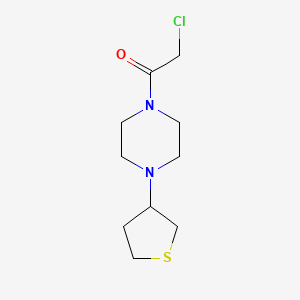


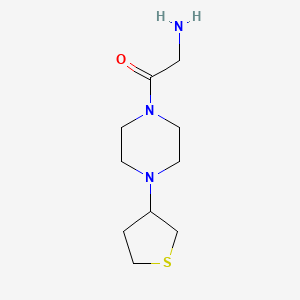


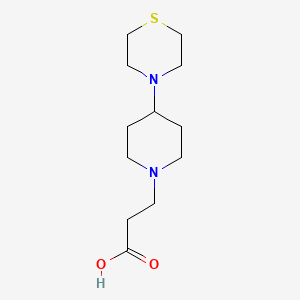

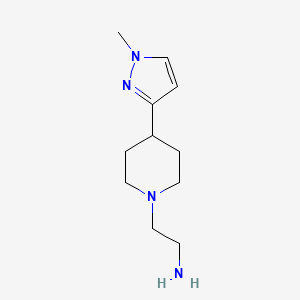
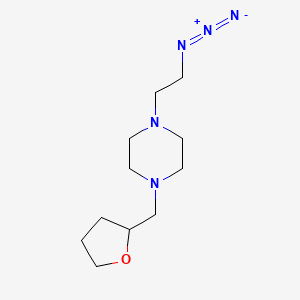


![Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B1478774.png)
![5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478779.png)
